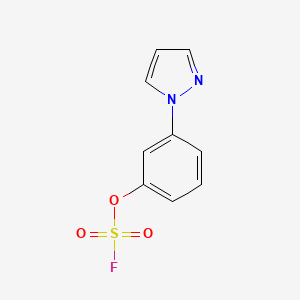

1-(3-Fluorosulfonyloxyphenyl)pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Fluorosulfonyloxyphenyl)pyrazole is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the fluorosulfonyloxy group in this compound adds unique chemical properties that make it valuable for specific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorosulfonyloxyphenyl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorosulfonyloxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the cyclization process. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluorosulfonyloxyphenyl)pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the fluorosulfonyloxy group to a hydroxyl group or other functional groups, depending on the reducing agent used.

Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorosulfonyloxyphenyl)pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 1-(3-Fluorosulfonyloxyphenyl)pyrazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

- 1-(3-Chlorosulfonyloxyphenyl)pyrazole

- 1-(3-Bromosulfonyloxyphenyl)pyrazole

- 1-(3-Methylsulfonyloxyphenyl)pyrazole

Uniqueness: 1-(3-Fluorosulfonyloxyphenyl)pyrazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and methyl analogs. These properties make it particularly valuable for specific applications where high reactivity and stability are required.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Fluorosulfonyloxyphenyl)pyrazole, and how can reaction conditions be optimized for higher yield?

- Methodology :

- Stepwise Synthesis : Begin with a pyrazole core functionalized at the 1-position. Introduce the 3-fluorosulfonyloxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts like palladium for cross-coupling. Monitor temperature (60–100°C) and reaction time (12–24 hrs) to avoid decomposition of the fluorosulfonyloxy group .

- Table 1 : Example reaction conditions from analogous pyrazole derivatives:

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 80 | 65–75 | |

| Sulfonation | SO₂F₂, Et₃N | CH₂Cl₂ | 0–25 | 50–60 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 7.5–8.5 ppm) and fluorosulfonyloxy group deshielding effects on adjacent phenyl protons .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine (¹⁹F) and sulfur (³²S) .

- IR Spectroscopy : Detect S=O stretching (1350–1200 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .

Advanced Research Questions

Q. How does the fluorosulfonyloxy group influence the electronic properties and reactivity of the pyrazole core in this compound?

- Methodology :

- Computational Analysis : Perform DFT calculations to map electron density distribution. The fluorosulfonyloxy group is strongly electron-withdrawing, reducing electron density on the pyrazole ring, which may enhance electrophilic substitution reactivity at the 4- and 5-positions .

- Experimental Validation : Compare reaction rates of fluorosulfonyloxy-substituted vs. non-substituted pyrazoles in halogenation or nitration reactions .

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

- Methodology :

- Assay Standardization : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target specificity. For example, if COX-2 inhibition is reported, validate via Western blot (protein expression) and enzymatic IC₅₀ measurements .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing fluorosulfonyloxy with methylsulfonyl) to isolate the role of the fluorine atom .

Q. What mechanistic insights explain the regioselectivity of reactions involving this compound?

- Methodology :

- Molecular Electron Density Theory (MEDT) : Apply MEDT to predict regioselectivity in cycloaddition or substitution reactions. The electron-deficient pyrazole core may favor nucleophilic attack at specific positions .

- Case Study : In [3+2] cycloadditions, the fluorosulfonyloxy group directs regioselectivity by stabilizing transition states through electrostatic interactions .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological potency of this compound derivatives?

- Methodology :

- Meta-Analysis : Compile IC₅₀ values from multiple studies (e.g., anti-inflammatory, antitumor) and normalize data using standardized controls (e.g., doxorubicin for cytotoxicity) .

- Table 2 : Example cytotoxicity data for pyrazole analogs:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Analog A | MDA-MB-468 | 2.1 ± 0.3 | |

| Analog B | HeLa | 5.8 ± 1.1 |

- Confounding Factors : Assess purity (>95% via HPLC), solvent effects (DMSO vs. saline), and cell passage number .

Eigenschaften

IUPAC Name |

1-(3-fluorosulfonyloxyphenyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O3S/c10-16(13,14)15-9-4-1-3-8(7-9)12-6-2-5-11-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXNYUNCDUWRAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.